(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction.
Incorporation of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the triazole and piperidine derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the triazole ring or chlorophenyl group.
Substitution Products: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known for its ability to form strong interactions with biological targets, which can lead to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but lacks the chlorophenyl group.
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Similar structure with a different position of the chlorine atom.
Uniqueness
The presence of the 3-chlorophenyl group in (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone provides unique chemical properties and biological activities compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall biological effects.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJLCOBEHRSBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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